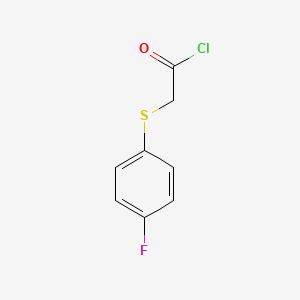

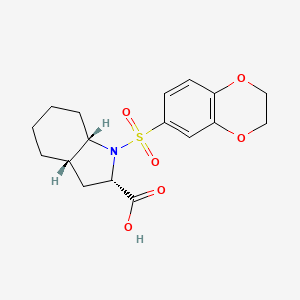

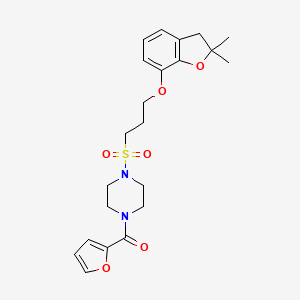

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features a combination of furan, thiophene, and pyridine rings. These types of compounds are of interest due to their potential pharmacological properties and their use in various chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of amide bonds and the use of carboxylic acid derivatives. For instance, the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides and their transformations in acidic media have been explored, leading to the formation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives . Similarly, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has been achieved, demonstrating the versatility of these compounds in forming coordination complexes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and MS. For example, the structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was elucidated and further confirmed by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Heterocyclic carboxamides can undergo a variety of chemical reactions. Acid-catalyzed transformations can lead to ring opening and the formation of new cyclic structures . Additionally, the synthesis of oxadiazaboroles from carboxamidoximes indicates the potential for cyclocondensation reactions involving heterocyclic carboxamides . The reactivity of these compounds can be further modified by the introduction of different substituents on the heterocyclic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carboxamides are influenced by their molecular structure. For instance, the crystalline structure, space group, and unit cell parameters can affect the compound's solubility and stability . The thermal decomposition of metal complexes derived from these carboxamides has been studied, providing insights into their thermal stability . The pharmacological properties, such as anti-inflammatory and antianaphylactic activities, have also been evaluated for related compounds, indicating their potential therapeutic applications .

科学的研究の応用

Antiprotozoal Agents

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide and its derivatives have been explored for their potential as antiprotozoal agents. In a study, derivatives of this compound exhibited strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promise for treating diseases like sleeping sickness and malaria. The compounds also demonstrated excellent in vivo activity in the trypanosomal STIB900 mouse model, indicating their potential as effective antiprotozoal medications (Ismail et al., 2004).

Amplifiers of Phleomycin

Research on heterobicyclic compounds related to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide has shown that these molecules can act as amplifiers of phleomycin against Escherichia coli. This suggests a potential application in enhancing the efficacy of phleomycin, an antibiotic used in cancer therapy, thereby contributing to more effective treatment strategies (Brown & Cowden, 1982).

Histone Deacetylase Inhibition

Compounds structurally related to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide have been investigated for their role as histone deacetylase (HDAC) inhibitors. One such compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has shown selective inhibition of HDACs 1-3 and 11, which are crucial for cancer cell proliferation and survival. This compound has entered clinical trials, highlighting its potential as a novel anticancer drug (Zhou et al., 2008).

Cytotoxicity and Antiproliferative Activity

Derivatives of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide have been synthesized and tested for their antiproliferative activity against various cancer cell lines. Some derivatives, particularly those within the thieno[2,3-b]pyridine and furo[2,3-b]pyridine series, displayed significant activity, with certain compounds showing low nanomolar GI50 values against melanoma and breast cancer cell lines. This suggests a potential application in the development of new anticancer agents (Hung et al., 2014).

特性

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-8,10H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCUYLZUVRXJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)

![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)